molecular formula C8H9NO B7778593 2-Methylbenzaldehyde oxime CAS No. 24652-62-8

2-Methylbenzaldehyde oxime

Cat. No. B7778593
CAS RN: 24652-62-8
M. Wt: 135.16 g/mol
InChI Key: ARLLNMVPNCXCIM-RMKNXTFCSA-N
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Description

2-Methylbenzaldehyde oxime is a chemical compound with the molecular formula C8H9NO . It is also known by other names such as (NE)-N-[(2-methylphenyl)methylidene]hydroxylamine . The molecular weight of this compound is 135.16 g/mol .


Synthesis Analysis

The synthesis of oximes like 2-Methylbenzaldehyde oxime can be achieved through various methodologies . Simple acyclic oximes are often accessed via a condensation reaction between a carbonyl and a hydroxylamine . More complex oximes can be synthesized via a [3+2]-cycloaddition reaction of an oxime chloride and an alkene .


Molecular Structure Analysis

The molecular structure of 2-Methylbenzaldehyde oxime includes a benzene ring with a methyl group (CH3) attached to it, along with a carbon-nitrogen double bond (C=N) and a hydroxyl group (OH) attached to the nitrogen .


Chemical Reactions Analysis

Oximes are known for their diverse reactivity modes, making them valuable synthetic building blocks . They can undergo various transformations, such as the addition of iminyl radicals to alkenes to generate functionalized imines, and [2+2]-cycloadditions to access azetidines .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Methylbenzaldehyde oxime include a molecular weight of 135.16 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 1 . The exact mass is 135.068413911 g/mol .

Scientific Research Applications

  • Photochemistry : The effect of substituents on the photochemical conversion of 2-methylbenzaldehydes to o-quinodimethanes (o-QDMs) was studied, revealing how different substituents affect this conversion process (Charlton & Koh, 1988).

  • Catalytic Chemistry : A study focused on the selective ortho-bromination of substituted benzaldoximes, including 2-methylbenzaldehyde oxime, using palladium-catalyzed C-H activation. This research is significant for synthesizing substituted 2-bromobenzaldehydes (Dubost et al., 2011).

  • Synthesis of Chemicals : A paper explored the synthesis of methylbenzaldehydes, including 2-methylbenzaldehyde, from ethanol. These compounds are precursors for valuable chemicals like phthalic anhydride and terephthalic acid (Moteki et al., 2016).

  • Reaction Mechanism Studies : The acetalization reaction of 2-methylbenzaldehyde with methanol was investigated to determine the intermediate reaction pathways, crucial for understanding the chemical transformation of this compound (Yusuf & Nasution, 2022).

  • Interfacial Chemistry : Research on the interfacial activity of related compounds, such as 2-hydroxy-5-tert-butylbenzaldehyde oxime, in various systems, contributes to understanding the surface characteristics of 2-methylbenzaldehyde oxime derivatives (Wiśniewski & Szymanowski, 1994).

  • Medicinal Chemistry : A study found that certain oxime ether derivatives, including those of p-halobenzaldehyde oxime, exhibit anti-inflammatory properties. This suggests potential pharmacological applications for 2-methylbenzaldehyde oxime derivatives (van Dijk & Zwagemakers, 1977).

Mechanism of Action

The mechanism of action of oximes involves their ability to reactivate the enzyme acetylcholinesterase (AChE), which is inhibited by neurotoxic organophosphorus compounds . This makes them potent antidotes against nerve agents .

Future Directions

Oximes, including 2-Methylbenzaldehyde oxime, have potential for diverse applications in the future . Their unique properties make them ideal starting materials for N-containing heterocycles, amino alcohols, and amines . Future research could focus on exploring these applications further .

properties

IUPAC Name

(NE)-N-[(2-methylphenyl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c1-7-4-2-3-5-8(7)6-9-10/h2-6,10H,1H3/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARLLNMVPNCXCIM-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501299613
Record name [C(E)]-2-Methylbenzaldehyde oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501299613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylbenzaldehyde oxime

CAS RN

24652-62-8
Record name [C(E)]-2-Methylbenzaldehyde oxime
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24652-62-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [C(E)]-2-Methylbenzaldehyde oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501299613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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